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Compound of Interest

Compound Name:
2-Azaspiro[4.4]nonane

hemioxalate

Cat. No.: B2440401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Azaspiro[4.4]nonane
hemioxalate, a valuable building block in medicinal chemistry and drug discovery. The

following sections outline the synthetic route, experimental procedures, and characterization

data.

Overview of the Synthetic Strategy
The synthesis of 2-Azaspiro[4.4]nonane is achieved through a multi-step sequence starting

from cyclopentanone. The key steps involve the formation of a spiro-intermediate followed by

reduction to the desired secondary amine. The final product is obtained by the formation of the

hemioxalate salt.

Experimental Protocols
2.1. Synthesis of 2-Azaspiro[4.4]nonane

This synthesis is presented as a plausible route based on established organic chemistry

principles, as a direct literature protocol with complete experimental details was not found.

Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)

Materials: Cyclopentanone, Cyanoacetamide, Piperidine, Ethanol.
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Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.

Add a catalytic amount of piperidine (0.1 eq) to the solution.

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature. The product is expected to

precipitate.

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under

vacuum.

Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid

Materials: Cyclopentylidene-bis(2-cyanoacetamide), Sulfuric acid (concentrated), Water.

Procedure:

Suspend the dried product from Step 1 in a mixture of concentrated sulfuric acid and water

(1:1 v/v).

Heat the mixture to reflux and maintain for 8-12 hours until the evolution of gas ceases.

Cool the reaction mixture in an ice bath, which should induce precipitation of the diacid.

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot

water to yield the pure diacid.

Step 3: Reductive Cyclization to 2-Azaspiro[4.4]nonane

Materials: 2,2-Cyclopentanediacetic acid, Lithium aluminum hydride (LAH), Anhydrous

tetrahydrofuran (THF), Sodium sulfate (anhydrous).

Procedure:
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Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under

an inert atmosphere (e.g., nitrogen or argon).

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, suspend LAH (a sufficient excess to reduce both

carboxylic acids and the intermediate amide) in anhydrous THF.

Slowly add a solution of 2,2-Cyclopentanediacetic acid in anhydrous THF to the LAH

suspension via the dropping funnel, maintaining a gentle reflux.

After the addition is complete, continue to reflux the mixture for 12-18 hours.

Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential

slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

Filter the resulting aluminum salts and wash thoroughly with THF.

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain crude 2-Azaspiro[4.4]nonane.

Purify the crude product by distillation under reduced pressure.

2.2. Preparation of 2-Azaspiro[4.4]nonane Hemioxalate

Materials: 2-Azaspiro[4.4]nonane, Oxalic acid dihydrate, Isopropanol (IPA), Diethyl ether.

Procedure:

Dissolve the purified 2-Azaspiro[4.4]nonane (2.0 eq) in isopropanol.

In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in a minimal amount of warm

isopropanol.

Slowly add the oxalic acid solution to the amine solution with stirring.

A white precipitate of the hemioxalate salt should form. If precipitation is slow, it can be

induced by cooling the mixture in an ice bath or by the addition of diethyl ether.
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Stir the suspension for 1-2 hours at room temperature to ensure complete precipitation.

Collect the solid product by vacuum filtration, wash with a small amount of cold

isopropanol and then with diethyl ether.

Dry the product under vacuum to a constant weight.

Data Presentation
Table 1: Physicochemical and Yield Data for the Synthesis of 2-Azaspiro[4.4]nonane
Hemioxalate

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Physical
State

Yield (%)
Melting
Point (°C)

Cyclopentylid

ene-bis(2-

cyanoacetami

de)

C₁₁H₁₂N₄O₂ 232.24 Solid

2,2-

Cyclopentane

diacetic acid

C₉H₁₄O₄ 186.20 Solid

2-

Azaspiro[4.4]

nonane

C₈H₁₅N 125.21 Liquid

2-

Azaspiro[4.4]

nonane

hemioxalate

(C₈H₁₅N)₂·C₂

H₂O₄
340.46 Solid

*Note: Specific yields and melting points are highly dependent on the exact reaction conditions

and purity of reagents and are not available in the cited literature. These should be determined

experimentally.

Table 2: Spectroscopic Data for 2-Azaspiro[4.4]nonane
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Technique Expected Chemical Shifts / Signals

¹H NMR

Signals corresponding to the protons of the two

cyclopentane rings and the N-H proton. The

protons adjacent to the nitrogen atom are

expected to be in the range of 2.5-3.5 ppm. The

N-H proton signal will be a broad singlet.

¹³C NMR

Signals for the spiro carbon, the carbons

adjacent to the nitrogen, and the other

methylene carbons of the cyclopentane rings.

IR (neat)

A characteristic N-H stretching vibration in the

range of 3300-3500 cm⁻¹, and C-H stretching

vibrations around 2850-2960 cm⁻¹.

MS (EI)

A molecular ion peak (M⁺) at m/z = 125, and

fragmentation patterns characteristic of a

spirocyclic amine.

*Note: The exact peak positions and splitting patterns would need to be determined by

experimental analysis.

Mandatory Visualizations
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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